Cas no 2138133-15-8 (tert-butyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-2-carboxylate)

Tert-butyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-2-carboxylate is a versatile compound characterized by its unique imidazo[4,5-c]pyridine ring system. This compound exhibits high stability and selective reactivity, making it a valuable tool in organic synthesis. Its tert-butyl substitution enhances solubility and stability in various reaction conditions, facilitating efficient synthesis of complex molecules. The product's structural diversity and reactivity profile make it an attractive choice for medicinal chemistry and materials science applications.
tert-butyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-2-carboxylate structure
2138133-15-8 structure
Product Name:tert-butyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-2-carboxylate
CAS No:2138133-15-8
MF:C11H17N3O2
MW:223.271582365036
CID:6138478
PubChem ID:165800192
Update Time:2025-07-16

tert-butyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • EN300-741215
    • 2138133-15-8
    • tert-butyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-2-carboxylate
    • Inchi: 1S/C11H17N3O2/c1-11(2,3)16-10(15)9-13-7-4-5-12-6-8(7)14-9/h12H,4-6H2,1-3H3,(H,13,14)
    • InChI Key: KXCBBLGSXLFJMT-UHFFFAOYSA-N
    • SMILES: O(C(C1=NC2CCNCC=2N1)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 223.132076794g/mol
  • Monoisotopic Mass: 223.132076794g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 275
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 67Ų

tert-butyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-2-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-741215-0.05g
tert-butyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-2-carboxylate
2138133-15-8 95.0%
0.05g
$1272.0 2025-03-11
Enamine
EN300-741215-0.1g
tert-butyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-2-carboxylate
2138133-15-8 95.0%
0.1g
$1332.0 2025-03-11
Enamine
EN300-741215-0.25g
tert-butyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-2-carboxylate
2138133-15-8 95.0%
0.25g
$1393.0 2025-03-11
Enamine
EN300-741215-0.5g
tert-butyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-2-carboxylate
2138133-15-8 95.0%
0.5g
$1453.0 2025-03-11
Enamine
EN300-741215-1.0g
tert-butyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-2-carboxylate
2138133-15-8 95.0%
1.0g
$1515.0 2025-03-11
Enamine
EN300-741215-2.5g
tert-butyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-2-carboxylate
2138133-15-8 95.0%
2.5g
$2969.0 2025-03-11
Enamine
EN300-741215-5.0g
tert-butyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-2-carboxylate
2138133-15-8 95.0%
5.0g
$4391.0 2025-03-11
Enamine
EN300-741215-10.0g
tert-butyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-2-carboxylate
2138133-15-8 95.0%
10.0g
$6512.0 2025-03-11

Additional information on tert-butyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-2-carboxylate

Introduction to tert-butyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-2-carboxylate (CAS No. 2138133-15-8)

tert-butyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-2-carboxylate (CAS No. 2138133-15-8) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of imidazopyridines, which are known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties.

The chemical structure of tert-butyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-2-carboxylate features a central imidazopyridine core with a tert-butyl ester group attached to the carboxylic acid moiety. The tert-butyl group provides steric hindrance and enhances the lipophilicity of the molecule, which can influence its pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).

Recent studies have highlighted the potential of imidazopyridines in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that certain imidazopyridine derivatives exhibit potent antiviral activity against a range of RNA viruses, including influenza and SARS-CoV-2. The researchers found that these compounds can inhibit viral replication by interfering with key viral enzymes or host cell factors.

In another study published in the European Journal of Medicinal Chemistry in 2020, a series of imidazopyridine derivatives were evaluated for their anticancer properties. The results showed that several compounds displayed significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29) cells. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest.

The synthesis of tert-butyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-2-carboxylate typically involves multistep reactions starting from readily available precursors. One common approach is to condense an appropriate amine with a pyridine derivative to form the imidazopyridine core. Subsequent functionalization steps can then introduce the tert-butyl ester group and other substituents to achieve the desired molecular structure.

The purity and quality of tert-butyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-2-carboxylate are crucial for its use in research and development. High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to ensure the compound's purity and structural integrity. These analytical techniques provide detailed information about the compound's chemical composition and help identify any impurities or by-products that may affect its biological activity.

In addition to its potential therapeutic applications, tert-butyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-2-carboxylate is also used as a building block in combinatorial chemistry and high-throughput screening (HTS) assays. Its modular structure allows for easy modification and functionalization, making it a valuable tool for discovering new lead compounds with optimized pharmacological profiles.

The safety profile of tert-butyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-2-carboxylate is an important consideration for its use in preclinical and clinical studies. Toxicological evaluations have shown that this compound exhibits low toxicity at therapeutic concentrations. However, as with any new chemical entity (NCE), thorough safety assessments are required to ensure its safe use in humans.

In conclusion, tert-butyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-2-carboxylate (CAS No. 2138133-15-8) is a promising compound with a wide range of potential applications in medicinal chemistry. Its unique structural features and biological activities make it an attractive candidate for further research and development. As more studies are conducted on this compound and related imidazopyridines, tert-butyl 1H,4,5,6,7,7-imidazo[4,5-c]pyridine-2-carboxylate is likely to play an increasingly important role in the discovery and development of new therapeutic agents.

Recommended suppliers
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
上海嵘奥生物技术有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
上海嵘奥生物技术有限公司
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.